![molecular formula C37H48NP B12877469 1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine is a complex organophosphorus compound known for its unique structural features and versatile applications. The compound consists of a piperidine ring attached to a biphenyl group, which is further substituted with two adamantyl groups and a phosphino group. This intricate structure imparts distinct chemical properties, making it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the biphenyl core.
Attachment of Adamantyl Groups: The adamantyl groups are introduced through a Friedel-Crafts alkylation reaction, using adamantyl chloride and a Lewis acid catalyst.
Phosphino Group Addition:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the biphenyl core can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Reduced phosphine derivatives.
Substitution Products: Functionalized biphenyl or piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine involves its interaction with molecular targets through its phosphino and adamantyl groups. The phosphino group can coordinate with transition metals, forming stable complexes that facilitate catalytic reactions. The adamantyl groups provide steric hindrance, enhancing the selectivity and stability of these complexes. Additionally, the biphenyl core contributes to the overall rigidity and electronic properties of the compound, influencing its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
- 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine
- Di-1-adamantylphosphine
- 5-(Di(1-adamantyl)phosphino)-1,3,5-triphenyl-1H-1,4-bipyrazole
Comparison: 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine stands out due to its unique combination of a piperidine ring, biphenyl core, and adamantyl groups. This structure imparts distinct steric and electronic properties, making it more versatile in catalytic applications compared to its analogs. The presence of the biphenyl core enhances its rigidity and stability, while the piperidine ring provides additional sites for functionalization, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C37H48NP |
|---|---|
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-[2-(3-piperidin-1-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C37H48NP/c1-4-11-38(12-5-1)33-8-6-7-32(19-33)34-9-2-3-10-35(34)39(36-20-26-13-27(21-36)15-28(14-26)22-36)37-23-29-16-30(24-37)18-31(17-29)25-37/h2-3,6-10,19,26-31H,1,4-5,11-18,20-25H2 |
Clave InChI |
WUDXYKPJWNTRED-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=CC(=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
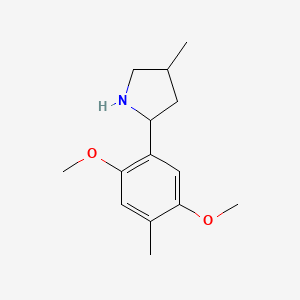
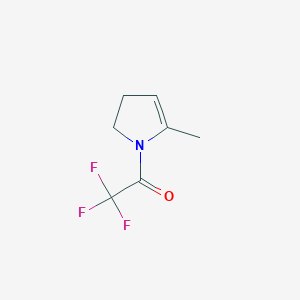

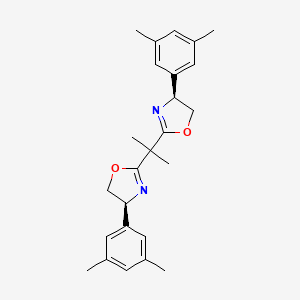

![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
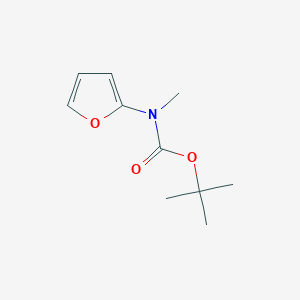

![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
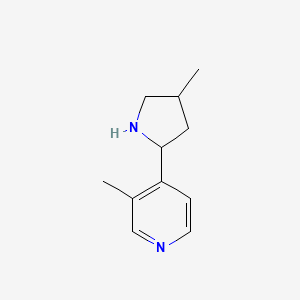
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)
